molecular formula C21H20N2O2 B3794487 cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone

cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone

Cat. No.: B3794487
M. Wt: 332.4 g/mol
InChI Key: DLNMTWHBJXRJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cyclopropyl{3’-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone” is a complex organic molecule that contains several functional groups and structural features. These include a cyclopropyl group, a pyrazol group, a biphenyl group, and a methanone (ketone) group . Each of these groups contributes to the overall properties of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The cyclopropyl group is a three-membered ring, which introduces strain into the molecule . The pyrazole is a five-membered ring containing two nitrogen atoms . The biphenyl group consists of two phenyl rings connected by a single bond, which can rotate to some extent .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The cyclopropyl group is known to be reactive due to ring strain . The pyrazole group can act as a base or nucleophile . The ketone group is electrophilic and can undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ketone could increase its solubility in polar solvents . The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the molecular structure and the nature of the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve studying its reactivity, investigating its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

cyclopropyl-[4-[3-[1-(2-hydroxyethyl)pyrazol-3-yl]phenyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-13-12-23-11-10-20(22-23)19-3-1-2-18(14-19)15-4-6-16(7-5-15)21(25)17-8-9-17/h1-7,10-11,14,17,24H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNMTWHBJXRJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C4=NN(C=C4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone
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cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone
Reactant of Route 3
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cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone
Reactant of Route 4
cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone
Reactant of Route 5
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cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone
Reactant of Route 6
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cyclopropyl{3'-[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-4-biphenylyl}methanone

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